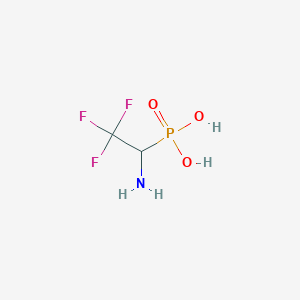

(1-Amino-2,2,2-trifluoroethyl)phosphonic acid

Description

Overview of Phosphonic Acid Analogs of Alpha-Amino Acids

As structural mimics of α-amino acids, α-aminophosphonic acids can act as antimetabolites, competing with their carboxylic counterparts for the active sites of enzymes and other cellular receptors. researchgate.net Their tetrahedral geometry is thought to mimic the transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes, including proteases. rsc.orgnih.gov This inhibitory action forms the basis for many of their therapeutic applications.

The interest in these compounds has grown significantly over the years, with research highlighting their potential as:

Enzyme inhibitors: Targeting enzymes involved in peptide metabolism. nih.gov

Antibacterial and antifungal agents: Exhibiting a broad spectrum of antimicrobial activity. bioorganica.com.uabeilstein-journals.org

Antiviral agents: Showing promise in combating viral infections. researchgate.netnih.gov

Anticancer agents: Demonstrating potential in cancer therapy. researchgate.net

Herbicides and plant growth regulators: Finding applications in agriculture. nih.gov

Importance of the C-P Bond Stability in Biological and Chemical Systems

A defining feature of phosphonic acids is the presence of a direct carbon-phosphorus (C-P) bond. This bond is significantly more stable towards chemical and enzymatic hydrolysis compared to the oxygen-phosphorus (O-P) bond found in phosphate (B84403) esters. nih.gov This inherent stability is a key factor in the biological persistence and efficacy of aminophosphonic acids.

The high stability of the C-P bond means that molecules containing this linkage are resistant to metabolic degradation by enzymes that would typically cleave phosphate esters. bioorganica.com.ua While biological systems have evolved pathways to metabolize some phosphonates, the C-P bond is generally robust. nih.govresearchgate.net This resistance to cleavage allows these compounds to remain intact and exert their biological effects for longer periods. In some specific cases, biological cleavage of a C-P bond has been observed, but it often requires specialized enzymatic machinery. nih.gov

Unique Characteristics Imparted by Fluorine Substitution in Alpha-Aminophosphonic Acids

The introduction of fluorine atoms into α-aminophosphonic acids can dramatically alter their physicochemical and biological properties. bioorganica.com.uatandfonline.com Fluorine is the most electronegative element and its small size allows it to replace hydrogen without causing significant steric hindrance. mdpi.comnih.gov This substitution can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can in turn influence the biological activity of the molecule. bioorganica.com.uatandfonline.com

The trifluoromethyl (CF₃) group is a particularly impactful substituent due to its strong electron-withdrawing nature. mdpi.com The high electronegativity of the three fluorine atoms creates a strong dipole moment and can significantly influence the acidity of nearby functional groups. mdpi.com This electronic effect can enhance the binding affinity of the molecule to its biological target through improved hydrogen bonding and electrostatic interactions. mdpi.com The CF₃ group is known to increase the stability and lipophilicity of molecules, which can improve their transport across biological membranes. mdpi.comwechemglobal.com

Properties of the Trifluoromethyl Group

| Property | Description | Reference |

| Electronegativity | High, due to the presence of three fluorine atoms. | mdpi.com |

| Electron-withdrawing nature | Strong, influencing the electronic properties of the molecule. | mdpi.com |

| Lipophilicity | Increases the lipophilicity of the parent molecule. | mdpi.com |

| Metabolic Stability | Enhances resistance to metabolic degradation. | wechemglobal.com |

The trifluoroethyl group can act as a bioisostere for other chemical groups, meaning it can replace them without significantly altering the biological activity of the molecule. nih.gov The concept of bioisosterism is a key strategy in drug design, allowing for the fine-tuning of a molecule's properties to improve its efficacy and pharmacokinetic profile. The trifluoromethyl group itself is sometimes considered a bioisostere for a methyl group, although it is larger and more electronegative. researchgate.net The unique properties of fluorine-containing groups can lead to improved interactions with biological targets and enhanced therapeutic potential. nih.gov

Contextualization of (1-Amino-2,2,2-trifluoroethyl)phosphonic Acid within the Class of Fluorinated Aminophosphonates

This compound is a prime example of a fluorinated α-aminophosphonic acid that combines the structural features of an amino acid analogue with the unique properties of the trifluoromethyl group. The presence of the CF₃ group is expected to enhance its metabolic stability and influence its biological activity, making it a compound of significant interest for research in medicinal and bioorganic chemistry. tandfonline.comrsc.org The synthesis and properties of such fluorinated aminophosphonates are areas of active investigation, with the goal of developing new therapeutic agents with improved efficacy and pharmacokinetic profiles. rsc.orgtandfonline.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1-amino-2,2,2-trifluoroethyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F3NO3P/c3-2(4,5)1(6)10(7,8)9/h1H,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFQMPHPVHHLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F3NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211571-54-9 | |

| Record name | (1-Amino-2,2,2-trifluoro-ethyl)-phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 2,2,2 Trifluoroethyl Phosphonic Acid and Its Derivatives

General Strategies for Alpha-Aminophosphonate Synthesis

Several foundational methods have been established for the synthesis of the α-aminophosphonate scaffold. These strategies are broadly applicable and can be adapted for the creation of fluorinated derivatives.

The most common and direct method for preparing α-aminophosphonates is the phospha-Mannich reaction, also known as the Kabachnik-Fields reaction. nih.govnih.gov This is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). core.ac.uknih.govtandfonline.com

The reaction mechanism can proceed through two primary pathways, depending on the reactants and conditions. core.ac.uknih.gov

Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate. Subsequent nucleophilic addition of the dialkyl phosphite to the imine's C=N double bond yields the α-aminophosphonate. nih.govresearchgate.net

α-Hydroxyphosphonate Pathway: The carbonyl compound and the dialkyl phosphite first form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to give the final product. core.ac.uknih.gov

A wide variety of catalysts have been developed to improve the efficiency and yield of the Kabachnik-Fields reaction, including both Lewis and Brønsted acids. rsc.org

Table 1: Selected Catalysts in Phospha-Mannich (Kabachnik-Fields) Reactions

| Catalyst | Typical Conditions | General Yields | Reference |

|---|---|---|---|

| Zinc(II) di(l-prolinate) | Dichloromethane | Good | core.ac.uk |

| CeCl₃-proline complex | THF, MW irradiation | Good | core.ac.ukrsc.org |

| Iodine (elemental) | Solvent-free, MW irradiation | Variable to Good | nih.gov |

| Mg(ClO₄)₂ | Acetonitrile, 80 °C | Good | nih.gov |

| Pentafluorophenylammonium triflate (PFPAT) | Room temperature | Good | core.ac.uk |

The Pudovik reaction is another fundamental approach to α-aminophosphonates. tandfonline.com In its most relevant variation, the aza-Pudovik reaction, a hydrophosphoryl compound such as a dialkyl phosphite adds across the carbon-nitrogen double bond of a pre-formed imine. nih.govtandfonline.comresearchgate.net This method is inherently a two-component reaction, distinguishing it from the one-pot, three-component Kabachnik-Fields condensation. rsc.org

The aza-Pudovik reaction is essentially the final step of the "imine pathway" of the phospha-Mannich reaction. nih.gov Its utility lies in the ability to use purified imines, which can be advantageous when dealing with sensitive substrates or when trying to control selectivity. The reaction is often promoted by base or acid catalysts to activate the phosphite or the imine, respectively. nih.gov This approach is particularly valuable in asymmetric synthesis, where chiral catalysts can be used to control the stereochemical outcome of the phosphite addition to the prochiral imine. nih.gov

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, classically involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgjk-sci.com This reaction creates the crucial carbon-phosphorus bond. organic-chemistry.org

For the synthesis of α-aminophosphonates, Michaelis-Arbuzov-type strategies are employed, often starting from precursors that already contain the amino functionality or a precursor to it. One such approach involves the use of 1-(N-acylamino)alkylphosphonium salts. mdpi.com These salts, which can be derived from N-acyl-α-amino acids, serve as effective precursors. They react with nucleophiles like dimethyl phosphite in a Michaelis-Arbuzov-type process to yield the corresponding N-protected α-aminophosphonates. mdpi.com This method provides a pathway to transform α-amino acid derivatives into their phosphonic acid analogues. mdpi.com

The general mechanism begins with the nucleophilic attack of the trivalent phosphorus compound on an electrophilic carbon, forming a phosphonium (B103445) salt intermediate. jk-sci.com A subsequent SN2 reaction by the displaced anion on an alkyl group of the phosphonium intermediate leads to the final pentavalent phosphonate product. wikipedia.org

Asymmetric Synthesis of (1-Amino-2,2,2-trifluoroethyl)phosphonic Acid

Creating optically pure this compound is of significant interest, as the biological activity of chiral molecules is often specific to a single enantiomer. rsc.org Considerable progress has been made in the asymmetric synthesis of fluorinated aminophosphonates through the catalytic enantioselective reduction of fluorinated α-iminophosphonates. rsc.orgresearchgate.net

A key strategy for the asymmetric synthesis of α-trifluoromethyl-α-aminophosphonates involves the enantioselective reduction of a corresponding α-trifluoromethyl-α-iminophosphonate precursor. rsc.orgbioorganica.com.ua This method establishes the chiral center at the α-carbon by adding hydrogen across the C=N double bond in a stereocontrolled manner.

The process typically begins with the synthesis of a suitable fluorinated α-iminophosphonate. The crucial step is the reduction of this imine, often using a hydride source in the presence of a chiral catalyst. rsc.org The catalyst coordinates to the iminophosphonate, creating a chiral environment that directs the hydride attack to one face of the imine, leading to a preponderance of one enantiomer of the resulting aminophosphonate. rsc.org

The success of the enantioselective reduction hinges on the choice of the chiral catalyst. Chiral oxazaborolidines, such as those derived from proline, have proven to be effective catalysts for the asymmetric borane (B79455) reduction of ketones and imines. tcichemicals.cominsuf.org These catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, act as chiral Lewis acids. tcichemicals.cominsuf.org

In the reduction of fluorinated α-iminophosphonates, the oxazaborolidine catalyst coordinates to the imine nitrogen. This coordination, along with steric factors from the catalyst's chiral framework, dictates the trajectory of the reducing agent (e.g., catecholborane). rsc.orgsigmaaldrich.com Research has shown that using chiral methyl oxazaborolidines with catecholborane as the reducing agent can achieve high levels of enantioselectivity in the reduction of ethanol (B145695) adducts of α-iminophosphonates, which exist in equilibrium with the starting imine. rsc.org While stoichiometric amounts of the catalyst were initially needed for high enantiomeric excess, subsequent work demonstrated that high selectivity could be achieved with catalytic amounts (e.g., 5 mol%) for certain substrates. rsc.org

Table 2: Enantioselective Reduction of a Fluorinated α-Iminophosphonate Adduct Catalyzed by Chiral Oxazaborolidine

| Substrate | Reducing Agent | Catalyst Loading | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethanol adduct of Diethyl (2,2,2-trifluoro-1-iminoethyl)phosphonate | Catecholborane | 100 mol% | High | rsc.org |

| Ethanol adduct of Diethyl (2,2,2-trifluoro-1-iminoethyl)phosphonate | Catecholborane | 5 mol% | High | rsc.org |

Enantioselective Catalytic Reduction of Fluorinated Iminophosphonates

Influence of Catalyst Loading on Enantioselectivity

In the catalytic asymmetric synthesis of α-aminophosphonates, the amount of chiral catalyst employed can significantly influence the enantioselectivity of the reaction. While specific studies detailing the effect of catalyst loading on the enantiomeric excess (ee) for the direct synthesis of this compound are not extensively documented in the reviewed literature, general principles of asymmetric catalysis suggest that an optimal catalyst loading is crucial for achieving high enantioselectivity.

In related asymmetric syntheses of α-aminophosphonates, it has been observed that increasing the catalyst loading does not always lead to a linear increase in enantiomeric excess. Often, a plateau is reached where further addition of the catalyst does not significantly improve the ee and may even be detrimental due to factors such as catalyst aggregation or side reactions. For instance, in some catalytic systems, a decrease in catalyst loading from 10 mol% to 1 mol% has been achieved without a significant loss of enantioselectivity, highlighting the efficiency of the catalyst. nih.gov Conversely, in other systems, a minimum catalyst loading is necessary to achieve a reasonable reaction rate and enantioselectivity. The optimal catalyst loading is therefore system-dependent and must be determined empirically for each specific reaction.

Diastereoselective Addition Reactions Involving Fluorinated Imines

A prominent strategy for the synthesis of chiral α-trifluoromethyl-α-aminophosphonates involves the diastereoselective addition of phosphites to fluorinated imines bearing a chiral auxiliary. The stereochemical outcome of the reaction is directed by the chiral moiety attached to the imine nitrogen.

One effective approach utilizes N-sulfinyl imines as chiral electrophiles. The addition of phosphites to N-tert-butanesulfinyl imines derived from trifluoromethyl ketones proceeds with a high degree of diastereoselectivity, which is primarily controlled by the chiral sulfinyl group. researchgate.netresearchgate.netnih.govbeilstein-journals.orgwikipedia.org The subsequent removal of the sulfinyl group under mild acidic conditions affords the desired α-aminophosphonates in high enantiomeric purity. The stereoselectivity of this addition is rationalized by a transition state model where the nucleophilic phosphite attacks the imine carbon from the less sterically hindered face, as dictated by the orientation of the sulfinyl group. researchgate.netbeilstein-journals.org

The following table summarizes representative results for the diastereoselective addition of diethyl phosphite to a chiral N-tert-butanesulfinyl imine derived from trifluoroacetaldehyde.

Table 1: Diastereoselective Addition of Diethyl Phosphite to a Chiral N-tert-butanesulfinyl Imine

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | -78 | 95:5 | 85 |

| 2 | Toluene | -78 | 92:8 | 82 |

| 3 | CH2Cl2 | -78 | 90:10 | 88 |

Metal-Catalyzed Carbene Transfer Reactions for Cyclic Analogs

Metal-catalyzed carbene transfer reactions provide an efficient route to cyclic analogs of this compound. These reactions typically involve the decomposition of a diazo compound in the presence of a metal catalyst to generate a metal carbene, which then undergoes a cyclopropanation reaction with an appropriate alkene.

A notable example is the use of diethyl 1-diazo-2,2,2-trifluoroethylphosphonate as a carbene precursor in rhodium(II)-catalyzed reactions. researchgate.netrsc.orgnih.gov The reaction of this diazo compound with various olefins leads to the formation of trifluoromethyl-substituted cyclopropylphosphonates. The stereoselectivity of these cyclopropanation reactions can be controlled by employing chiral rhodium catalysts, affording enantioenriched cyclic α-aminophosphonate precursors. The choice of catalyst and reaction conditions can influence both the yield and the enantioselectivity of the cyclopropanation.

Stereoselective Approaches Using Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, and it has been successfully applied to the preparation of enantiomerically enriched this compound derivatives. scielo.org.mxwikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed.

A common strategy involves the use of chiral auxiliaries derived from amino alcohols, such as those popularized by Evans. wikipedia.org These auxiliaries can be attached to a phosphonate-containing substrate to form a chiral enolate, which then reacts diastereoselectively with an electrophile. For the synthesis of α-trifluoromethyl-α-aminophosphonates, a chiral auxiliary can be attached to the nitrogen of an imine, as discussed in section 2.2.2. The steric bulk and conformational rigidity of the auxiliary effectively shield one face of the imine, leading to preferential attack of the nucleophile from the opposite face. researchgate.net

The following table illustrates the use of different chiral auxiliaries in the diastereoselective addition of a phosphite nucleophile to a trifluoromethyl imine.

Table 2: Influence of Chiral Auxiliary on Diastereoselectivity

| Chiral Auxiliary | Diastereomeric Ratio (dr) |

|---|---|

| (R)-Phenylglycinol | 85:15 |

| (S)-Valinol | 90:10 |

| Evans Oxazolidinone | >95:5 |

Synthesis of Precursors and Intermediates

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. This section outlines the preparation of two important classes of such compounds.

Preparation of Bis(2,2,2-trifluoroethyl) Phosphonates

Bis(2,2,2-trifluoroethyl) phosphonates are valuable reagents in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to favor the formation of (Z)-olefins. A convenient method for their preparation is the transesterification of bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP) under microwave conditions. mdpi.comnih.govnih.gov This method allows for the synthesis of various dialkyl and cyclic H-phosphonates through simple alcoholysis under non-inert and additive-free conditions. mdpi.comnih.gov

A general procedure involves heating a mixture of the desired alcohol or diol with BTFEP in a suitable solvent, such as THF, in a microwave reactor. mdpi.com The short reaction times and the use of stoichiometric amounts of the alcohol make this a highly efficient and attractive synthetic method. mdpi.comnih.gov

Routes to 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates

Mixed phosphonate esters, such as 2,2,2-trifluoroethyl methyl 2-oxoalkylphosphonates, are also important intermediates. A versatile method for their synthesis starts from readily available dimethyl phosphonates. The process involves a two-step sequence: alkaline hydrolysis of the dimethyl phosphonate to the corresponding monomethyl ester, followed by esterification with 2,2,2-trifluoroethanol.

The monodealkylation is typically achieved using a base like potassium hydroxide (B78521) in an aqueous medium. The subsequent esterification of the resulting 2-oxoalkylphosphonic acid monomethyl ester can be accomplished using coupling agents such as diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), following the Steglich protocol. This method provides a mild and general route to these mixed phosphonate esters.

Chemical Reactivity and Derivatization of 1 Amino 2,2,2 Trifluoroethyl Phosphonic Acid Scaffolds

Functional Group Transformations on the Amino Moiety

The primary amino group of (1-Amino-2,2,2-trifluoroethyl)phosphonic acid is a key site for derivatization, allowing for the introduction of a wide range of functionalities through N-acylation and other transformations. These modifications are crucial for modulating the biological activity and physicochemical properties of the parent molecule.

One of the most common transformations is N-acylation. For instance, the reaction of 1-aminoethylphosphonic acid with trifluoroacetic acid and trifluoroacetic anhydride (B1165640) results in the formation of the corresponding N-trifluoroacetylated derivative. This reaction proceeds efficiently and is a general method for the derivatization of primary aminoalkylphosphonic acids. nih.gov The resulting N-acyl derivatives can serve as intermediates for further synthetic manipulations or as final products with altered biological profiles.

The amino group can also be protected with standard protecting groups used in peptide synthesis, such as the tert-butoxycarbonyl (Boc) group. The deprotection of these groups, for example, using a solution of dry 2M HCl in diethyl ether, allows for the subsequent coupling of amino acids or other moieties to the free amino group. nih.gov

Furthermore, fluorinated NH-iminophosphonates have emerged as valuable precursors for the synthesis of α-aminophosphonic acid derivatives. These intermediates, which possess an unprotected imine nitrogen, allow for the direct synthesis of N-unprotected aminophosphonates, highlighting the versatility of the amino functionality in this class of compounds. bioorganica.com.ua

Esterification and Amidation of the Phosphonic Acid Group

The phosphonic acid group of this compound offers another reactive handle for derivatization, primarily through esterification and amidation. These transformations are essential for creating prodrugs, modifying solubility, and constructing more complex molecular architectures.

Esterification of phosphonic acids can be challenging due to the potential for forming both mono- and diesters. nih.gov However, selective methods have been developed. The use of orthoesters, for example, has been shown to be effective for the esterification of phosphonic acids. nih.gov Another approach involves the transesterification of bis(2,2,2-trifluoroethyl) phosphonates with various alcohols under microwave-assisted, additive-free conditions. mdpi.com This method is attractive due to its short reaction times and the use of stoichiometric amounts of the alcohol. mdpi.com

Amidation of the phosphonic acid group leads to the formation of a phosphonamidate linkage. This is a key reaction in the synthesis of phosphonopeptides, which are peptide analogues where an amide bond is replaced by a phosphonamidate. nih.govencyclopedia.pub The synthesis of phosphonamidates can be achieved by first converting the phosphonic acid to a more reactive intermediate, such as a phosphonochloridate, followed by reaction with an amino acid or peptide ester. nih.govresearchgate.net More recent methods have been developed that avoid the need for deprotonation of the nucleophile by employing phosphonylaminium salts, allowing for the direct synthesis of amino acid-derived phosphonamidates from symmetrical phosphonate (B1237965) diesters. nih.govmdpi.comresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Orthoesters | Phosphonate mono- and diesters | nih.govnih.gov |

| Transesterification | Bis(2,2,2-trifluoroethyl) phosphonate, alcohol, microwave | H-phosphonates | mdpi.com |

| Amidation | Phosphonochloridate, amino acid ester | Phosphonamidate peptides | nih.govresearchgate.net |

| Amidation | Phosphonylaminium salts, amino acid ester | Phosphonamidate peptides | nih.govmdpi.comresearchgate.net |

Modifications to the Trifluoroethyl Side Chain

The trifluoroethyl side chain of this compound is generally considered to be chemically robust and less amenable to modification compared to the amino and phosphonic acid groups. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making direct functionalization of the trifluoroethyl group challenging.

While the activation and functionalization of C-F bonds is an active area of research, particularly using transition-metal-based systems and phosphorus-based reagents, specific examples of such modifications on the trifluoroethyl group of this particular aminophosphonic acid are not widely reported in the literature. nih.gov The high stability of the trifluoromethyl group is, in fact, one of the key features that makes this scaffold attractive for the development of metabolically stable drug candidates.

Coupling Reactions for Peptidomimetic Construction

This compound is a valuable building block for the construction of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. The amino and phosphonic acid groups serve as handles for coupling with amino acids or peptide fragments.

Phosphonopeptides are a major class of peptidomimetics derived from aminophosphonic acids. nih.gov They can be formed by creating a standard peptide bond between the amino group of this compound and the carboxylic acid of an amino acid, or by forming a phosphonamidate bond between the phosphonic acid group and the amino group of an amino acid. nih.govencyclopedia.pub

The formation of the phosphonamidate bond is a widely used strategy. nih.gov This typically involves the activation of the phosphonic acid, often by conversion to a phosphonochloridate, followed by reaction with an amino or peptide ester. nih.gov Various coupling reagents can also be employed to facilitate this condensation reaction. nih.gov The resulting phosphonamidate linkage is a stable isostere of the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent enzyme inhibitors. nih.gov

| Bond Formed | Key Reaction | Reagents/Intermediates | Reference |

|---|---|---|---|

| Peptide Bond | Amide coupling | N-protected amino acid, coupling reagents | nih.gov |

| Phosphonamidate Bond | Phosphonylation | Phosphonochloridates | nih.gov |

| Phosphonamidate Bond | Condensation | Coupling reagents | nih.gov |

Chelation Chemistry and Ligand Development

The phosphonic acid moiety, in conjunction with the nearby amino group, gives this compound the potential to act as a chelating agent for various metal ions. The development of ligands based on this scaffold is an area of interest for applications in areas such as medical imaging and therapy.

The introduction of trifluoroethyl groups into chelating ligands can enhance their properties. For example, a new 1,4,7-triazacyclononane-based ligand bearing three methylene-(2,2,2-trifluoroethyl)phosphinate pendant arms has been synthesized and shown to form stable complexes with a range of divalent and trivalent transition metal ions. rsc.orgrsc.org The presence of the trifluoroethyl groups can influence the lipophilicity and electronic properties of the ligand and its metal complexes.

The (2,2,2-trifluoroethyl)phosphinic acid unit has been identified as a suitable synthon for introducing fluorine atoms into ligand molecules. rsc.org This suggests that this compound could be incorporated into more complex ligand architectures to create novel chelators with tailored properties for specific metal ions. The resulting compounds are of interest as effective extractants and polydentate chelating ligands. researchgate.net

Mechanistic Insights into Biological Activity Non Clinical Focus

Enzyme Inhibition Mechanisms

As a structural analog of an amino acid, (1-Amino-2,2,2-trifluoroethyl)phosphonic acid is an effective enzyme inhibitor. Its mechanism of action is primarily based on its ability to act as a transition-state analogue, targeting the active sites of specific enzymes.

The inhibition potency of many phosphonate-containing compounds, including this compound, is explained by the transition state analogue hypothesis. The phosphonate (B1237965) group is tetrahedral, which structurally and electronically mimics the high-energy, tetrahedral transition state formed during the hydrolysis of a peptide bond by peptidases. nih.govnih.gov This mimicry allows the inhibitor to bind to the enzyme's active site with much higher affinity than the actual substrate.

For instance, studies on phosphonate analogues of peptide substrates for the enzyme carboxypeptidase A have shown a strong correlation between the inhibition constants (Ki) of the inhibitors and the Km/kcat values for the corresponding substrates. nih.gov This correlation provides evidence that these phosphonates act as transition-state analogues, binding tightly to the enzyme by resembling the tetrahedral intermediate of the catalyzed reaction. nih.govnih.gov The trifluoromethyl group on this compound can further enhance this inhibitory activity by increasing the electrophilic character of the phosphorus atom, promoting stronger interaction with nucleophiles in the enzyme's active site. mdpi.com

The structure of this compound, as an analogue of trifluoroalanine, makes it a potential inhibitor for enzymes that process natural amino acids, particularly alanine (B10760859). Key enzyme targets include:

Carboxypeptidase A: This zinc-containing metalloprotease is a well-established target for phosphonate inhibitors. nih.govsemanticscholar.org Peptide analogues where the scissile peptide bond is replaced by a phosphonate moiety are among the most potent reversible inhibitors known for this enzyme, with dissociation constants in the picomolar range. nih.gov The phosphonate group interacts directly with the catalytic zinc ion in the active site. colab.ws

Alanine Racemase (Alr): This bacterial enzyme, which catalyzes the conversion of L-alanine to D-alanine, is a crucial target for antibacterial agents as D-alanine is an essential component of the bacterial cell wall. tandfonline.com (R)-1-Aminoethylphosphonic acid (L-Ala-P), a close analogue of the subject compound, is a time-dependent inactivator of alanine racemases from several bacterial species. nih.govresearchgate.net Other analogues, such as (1-amino-2-propenyl)phosphonic acid, are also strong inhibitors of this enzyme. nih.gov

D-Ala:D-Ala Ligase (Ddl): Following the action of alanine racemase, D-Ala:D-Ala ligase catalyzes the formation of the D-alanyl-D-alanine dipeptide, another critical step in peptidoglycan synthesis. nih.gov This enzyme is also a target for phosphonic acid analogues. For example, (1-amino-2-propenyl)phosphonic acid and various chloro-derivatives of (alpha-aminoethyl)phosphonic acid have been shown to inhibit D-Ala:D-Ala ligase. nih.govnih.gov

The table below summarizes the inhibitory activity of several aminophosphonic acid analogues against these enzymes.

| Inhibitor | Enzyme Target | Species | Inhibition Potency (Ki or other measure) |

| Z-Ala-Ala-Phe-P(O)F | Carboxypeptidase A | Bovine | Ki = 1 pM |

| Z-Ala-Ala-P(O)F | Carboxypeptidase A | Bovine | Ki = 3 pM |

| (R)-1-Aminoethylphosphonic acid (L-Ala-P) | Alanine Racemase | Geobacillus stearothermophilus | Time-dependent inactivation |

| DL-(1-Amino-2-propenyl)phosphonic acid | Alanine Racemase | Pseudomonas aeruginosa | Strong inhibitor |

| DL-(1-Amino-2-propenyl)phosphonic acid | D-Ala:D-Ala Ligase | Streptococcus faecalis | Strong inhibitor |

| β-Chloro-(α-aminoethyl)phosphonic acid | Alanine Racemase | P. aeruginosa / S. faecalis | Strong inhibition |

Data is for illustrative purposes for related phosphonate compounds.

Aminophosphonic acids typically act as competitive inhibitors, binding to the same active site as the natural substrate. researchgate.net X-ray crystallography and spectroscopic studies have provided detailed insights into these interactions.

In the case of alanine racemase , the inhibitor L-Ala-P forms a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor in the active site. nih.gov The phosphonate group then interacts with several amino acid residues that are crucial for catalysis, making them unavailable for the reaction. nih.gov This, combined with an alignment that is not suitable for proton abstraction, leads to potent inactivation of the enzyme. nih.gov

For metalloproteases like carboxypeptidase A , the negatively charged phosphonate group is proposed to bind directly to the catalytic zinc(II) ion. colab.ws The rest of the inhibitor molecule occupies the substrate-binding pockets. For example, in the complex with (S)-(+)-1-amino-2-phenylethyl phosphonic acid, the aromatic group sits in the S1 hydrophobic pocket, mimicking the side chain of a phenylalanine substrate. colab.ws

Role as Peptidomimetics and Amino Acid Analogs

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability or bioavailability. mdpi.com α-Aminophosphonic acids are considered excellent amino acid analogues and are used to create peptidomimetics. researchgate.net

This compound is a structural analogue of the amino acid trifluoroalanine, where a phosphonic acid group replaces the carboxylic acid group. This substitution is isosteric, meaning the size and electronic properties are similar enough to allow the molecule to be recognized by enzymes that bind the natural amino acid. researchgate.net The tetrahedral geometry of the phosphonate group is a key feature in this mimicry, allowing it to fit into the active sites of enzymes and participate in similar non-covalent interactions. nih.govnih.gov The attachment of the phosphoryl group can significantly alter the local amino acid environment, introducing a negative charge and increasing the side chain's volume, which can influence conformational preferences. nih.gov

A significant advantage of using phosphonate-based amino acid analogues in designing peptidomimetics is the enhanced stability they confer. The carbon-phosphorus (P-C) bond within the phosphonate group is exceptionally resistant to chemical and enzymatic hydrolysis compared to the ester bond in phosphorylated amino acids or the amide bond in peptides. researchgate.netnih.gov

This inherent stability has two major benefits:

Resistance to Proteases: When incorporated into a peptide chain, the phosphonate linkage is not recognized or cleaved by proteases, which are enzymes that break down proteins and peptides. researchgate.net This dramatically increases the biological half-life of the peptidomimetic.

Stability against Phosphatases: Unlike phosphoesters in molecules like phosphoserine, the P-C bond is not susceptible to cleavage by phosphatases. iris-biotech.de This makes phosphonate analogues valuable tools for studying cellular signaling pathways that involve phosphorylation, as they can lock a protein in its "phosphorylated" state. iris-biotech.de

Structure-Activity Relationships in Peptidomimetic Design

This compound serves as a compelling building block in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. A primary reason for incorporating phosphonic acid moieties into peptide analogs is their ability to act as transition-state inhibitors of various enzymes, particularly proteases. The phosphonate group is tetrahedral, resembling the transition state of peptide bond hydrolysis, which allows it to bind tightly to the active site of an enzyme and block its activity. nih.gov

The introduction of a trifluoromethyl (CF3) group at the position adjacent to the phosphonate introduces several key features that can significantly influence the biological activity of the resulting peptidomimetic. The trifluoromethyl group is highly electronegative and sterically demanding. This can affect the binding affinity and selectivity of the inhibitor for its target enzyme. For instance, the trifluoromethyl moiety is isopolar to a carbonyl group and can decrease the basicity of the adjacent amine, which may alter its interaction with enzyme active sites. mdpi.com

In studies of other trifluoromethyl-containing methylphosphonates and their peptide conjugates as inhibitors of serine hydrolases, it has been demonstrated that the incorporation of peptide fragments significantly modulates the inhibitory profile of the parent phosphonate. nih.gov This highlights the importance of the peptide component in guiding the phosphonate "warhead" to the enzyme's active site.

The stereochemistry at the alpha-carbon (the carbon bearing the amino group) is also a critical determinant of activity. In many cases, one stereoisomer will have significantly higher inhibitory activity than the other, reflecting the stereospecificity of the target enzyme's active site.

Table 1: Key Structural Features of this compound in Peptidomimetic Design and Their Potential Effects

| Structural Feature | Potential Effect on Biological Activity |

| Phosphonic Acid Group | Mimics the tetrahedral transition state of peptide hydrolysis, acting as a potent inhibitor of peptidases. nih.gov |

| Trifluoromethyl (CF3) Group | Increases electronegativity and steric bulk, potentially enhancing binding affinity and selectivity. Can also improve metabolic stability. |

| Amino Group | Allows for incorporation into peptide chains through standard peptide synthesis methods. |

| Stereochemistry | The spatial arrangement of the substituents around the chiral center can significantly impact the binding to the target enzyme. |

Interactions with Biological Systems at a Molecular Level (Excluding Human Clinical Data)

Role in Microbial Metabolism (e.g., as a Phosphorus Source for Bacteria)

Phosphonates, as a class of organophosphorus compounds, can be utilized by various microorganisms as a source of phosphorus, particularly in phosphate-limited environments. nih.govnih.gov Bacteria have evolved specific enzymatic pathways to cleave the stable carbon-phosphorus (C-P) bond, allowing them to access the phosphorus atom. mdpi.com The most well-characterized of these is the C-P lyase pathway. mdpi.com

However, the presence of fluorine atoms, particularly a trifluoromethyl group, in a phosphonate molecule dramatically alters its susceptibility to microbial degradation. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and as the degree of fluorination on a carbon atom increases, the C-F bond strength also increases. nih.gov This makes compounds like trifluoroacetate highly resistant to microbial cleavage. nih.gov

While there is no specific research detailing the microbial metabolism of this compound, it is highly probable that this compound is recalcitrant to degradation by known phosphonate-metabolizing pathways. The extreme stability of the C-F bonds in the trifluoromethyl group would likely prevent the enzymatic reactions that are necessary to break down the molecule.

For a microorganism to utilize a fluorinated compound, it would typically require a specialized enzyme capable of defluorination. While some bacteria possess fluoroacetate dehalogenases that can cleave a single C-F bond, these enzymes are generally not effective against di- or trifluorinated compounds. nih.gov

A theoretical pathway for the degradation of this compound would likely involve an initial metabolic attack on the non-fluorinated part of the molecule. nih.gov However, the stability of the trifluoromethyl group would still present a significant barrier to complete mineralization and utilization of the compound as a phosphorus source.

Table 2: Factors Influencing the Microbial Utilization of Phosphonates

| Factor | Influence on Microbial Metabolism | Relevance to this compound |

| Carbon-Phosphorus (C-P) Bond | Requires specific enzymes like C-P lyase for cleavage. mdpi.com | The C-P bond in this compound would need to be cleaved for phosphorus utilization. |

| Presence of Halogens (Fluorine) | Carbon-fluorine bonds are extremely stable and resistant to enzymatic cleavage. nih.gov | The trifluoromethyl group makes the molecule highly recalcitrant to degradation. |

| Degree of Fluorination | Increased fluorination on a carbon atom increases C-F bond strength and resistance to degradation. nih.gov | The trifluoromethyl group represents the highest degree of fluorination on the ethyl side chain, maximizing its stability. |

| Availability of other P sources | Phosphonate utilization pathways are often induced under phosphate-limiting conditions. nih.gov | Even under phosphate (B84403) starvation, the chemical stability of this compound would likely prevent its use by most bacteria. |

Theoretical and Spectroscopic Investigations

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the molecular properties and potential interactions of (1-Amino-2,2,2-trifluoroethyl)phosphonic acid at an atomic level, guiding experimental design and interpretation.

The presence of several rotatable single bonds (C-C, C-P, C-N) in this compound allows it to adopt multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

As a structural analog of natural α-amino acids, this compound is of significant interest for its potential to interact with enzymes and receptors. Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze these interactions.

Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a target protein, such as a protease or a kinase. These simulations score different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. The tetrahedral phosphonate (B1237965) group is known to act as a transition-state analog for peptide bond hydrolysis, making it a potent inhibitor of certain proteases. nih.gov The trifluoromethyl group can enhance binding affinity through favorable hydrophobic or electrostatic interactions.

Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time, assessing the stability of the binding pose and quantifying the binding free energy. These simulations can reveal key amino acid residues that form stable hydrogen bonds or other critical interactions with the phosphonic acid, amino, and trifluoromethyl groups of the ligand.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the definitive identification and structural elucidation of this compound, providing detailed information about its connectivity, stereochemistry, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of this compound in solution. A combination of one- and two-dimensional experiments involving various nuclei provides a complete picture of the atomic connectivity and spatial relationships.

¹H NMR: The proton spectrum provides information on the chemical environment of the C-H and N-H protons. The signal for the proton at the chiral carbon (C1) is of particular diagnostic value, typically appearing as a complex multiplet due to coupling with the three fluorine atoms on the adjacent carbon (³JHF) and the phosphorus atom (²JHP).

¹³C NMR: The carbon spectrum shows two distinct signals for the two carbon atoms. The chemical shifts and, more importantly, the coupling constants provide key structural information. The signal for C1 is split by the directly attached phosphorus atom (¹JCP), while the C2 signal exhibits a large one-bond coupling to the three fluorine atoms (¹JCF).

³¹P NMR: The phosphorus spectrum typically shows a single resonance. Its multiplicity reveals the number of neighboring protons and fluorine atoms. For this compound, the signal is expected to be split into a quartet by the three geminal fluorine atoms (²JPF) and further split into a doublet by the proton on C1 (²JPH), resulting in a doublet of quartets.

¹⁹F NMR: The fluorine spectrum provides a direct probe of the trifluoromethyl group. A single resonance is expected, which appears as a doublet due to coupling with the phosphorus atom (²JFP).

The following table summarizes the expected NMR spectroscopic data for this compound based on analysis of structurally similar compounds.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Assignment |

| ¹H | 3.5 - 4.5 | dq | ²JHP ≈ 15-20 Hz; ³JHF ≈ 8-12 Hz | CH |

| 7.0 - 8.5 | br s | NH₂ | ||

| ¹³C | 50 - 60 | d | ¹JCP ≈ 140-160 Hz | C1 (CH) |

| 120 - 130 | q | ¹JCF ≈ 280-300 Hz | C2 (CF₃) | |

| ³¹P | 10 - 20 | dq | ²JPF ≈ 60-80 Hz; ²JPH ≈ 15-20 Hz | P |

| ¹⁹F | -70 to -80 | d | ²JFP ≈ 60-80 Hz | CF₃ |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and pH.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For a chiral compound like this compound, this technique allows for the unambiguous determination of its absolute configuration (R or S).

The analysis of a suitable crystal provides precise measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it reveals the details of the crystal packing, which is dominated by intermolecular interactions. In this case, an extensive network of hydrogen bonds is expected, involving the amino group (donor), the phosphonic acid hydroxyl groups (donor and acceptor), and the phosphoryl oxygen (acceptor). These interactions dictate the supramolecular architecture and physical properties of the compound in its solid form.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for this polar molecule.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₂H₅F₃NO₃P). In positive-ion mode ESI, the molecule is typically observed as the protonated species [M+H]⁺. In negative-ion mode, the deprotonated species [M-H]⁻ is observed.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. Characteristic fragments would correspond to the loss of small neutral molecules (e.g., H₂O, HF) or the cleavage of the C-P or C-C bonds.

| Analysis | Expected m/z | Species |

| Exact Mass | 191.00136 | C₂H₅F₃NO₃P |

| ESI+ (HRMS) | 192.00863 | [M+H]⁺ |

| ESI- (HRMS) | 190.00408 | [M-H]⁻ |

| Fragmentation | Varies | Loss of H₂O, PO₃H₂, CF₃ group |

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a potent analytical technique for the identification of functional groups within a molecule. The infrared spectrum reveals the vibrational modes of a molecule, which are characteristic of specific bonds and structural motifs. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its primary functional groups: the amino group (-NH2), the phosphonic acid group (-P(O)(OH)2), and the trifluoromethyl group (-CF3).

The phosphonic acid moiety gives rise to several characteristic vibrations. A strong and broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibrations of the P-OH groups, which are often involved in hydrogen bonding. Another prominent feature is the P=O stretching vibration, which usually appears as a strong band in the 1200-1300 cm⁻¹ region. The P-OH stretching and bending vibrations can be found in the 900-1100 cm⁻¹ and 800-900 cm⁻¹ regions, respectively.

The amino group (-NH₂) is characterized by N-H stretching vibrations, which typically appear as one or two bands in the 3200-3500 cm⁻¹ range. Primary amines often show two bands corresponding to symmetric and asymmetric stretching modes. Additionally, N-H bending (scissoring) vibrations are expected in the 1550-1650 cm⁻¹ region.

The trifluoromethyl (-CF₃) group also has characteristic absorption bands. The C-F stretching vibrations are typically very strong and appear in the 1000-1200 cm⁻¹ region. These bands can sometimes overlap with the absorptions from the phosphonic acid group, leading to a complex spectral region.

Detailed analysis of the IR spectrum allows for the confirmation of these functional groups, providing valuable structural information about this compound. The precise positions of these bands can be influenced by the molecular environment, including intermolecular interactions such as hydrogen bonding.

Below is a table summarizing the expected characteristic infrared absorption bands for this compound based on typical frequency ranges for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch | Phosphonic Acid (-P(O)(OH)₂) | 2500-3300 | Strong, Broad |

| N-H Stretch | Amino (-NH₂) | 3200-3500 | Medium |

| C-H Stretch | Ethyl backbone | 2850-3000 | Medium |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1550-1650 | Medium |

| P=O Stretch | Phosphonic Acid (-P(O)(OH)₂) | 1200-1300 | Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1000-1200 | Strong |

| P-OH Stretch | Phosphonic Acid (-P(O)(OH)₂) | 900-1100 | Medium |

| P-OH Bend | Phosphonic Acid (-P(O)(OH)₂) | 800-900 | Medium |

Emerging Research Areas and Potential Applications in Chemical Research

Development as Chemical Probes for Biochemical Pathways

The structural similarity of α-aminophosphonic acids to natural α-amino acids allows them to interact with biological systems, particularly enzymes. The tetrahedral phosphonate (B1237965) group is a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making this class of compounds effective enzyme inhibitors. nih.govnih.govresearchgate.net This inhibitory action is the foundation for their potential development as chemical probes for biochemical pathways.

By incorporating the trifluoromethyl group, (1-Amino-2,2,2-trifluoroethyl)phosphonic acid offers specific advantages as a probe. The ¹⁹F nucleus provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of enzyme-inhibitor interactions without the background noise typical of ¹H NMR in biological samples. As a non-therapeutic tool, such probes can be used in vitro to:

Identify and characterize the active sites of enzymes involved in amino acid metabolism.

Quantify enzyme activity and inhibition kinetics.

Elucidate the mechanisms of specific biochemical pathways by observing the effects of targeted enzyme inhibition.

While α-aminophosphonic acids are known inhibitors of enzymes like alanine (B10760859) racemase and various proteases, the specific inhibitory profile of the trifluoroethyl variant continues to be an area of active investigation. nih.gov

Scaffold for Novel Organophosphorus Compound Synthesis

The inherent reactivity and functionality of this compound make it a valuable scaffold for the synthesis of more complex organophosphorus compounds. The amino group, the phosphonic acid moiety, and the trifluoroethyl group can all be subjected to further chemical modifications to build a diverse library of new molecules. mdpi.com The development of synthetic methodologies for fluorinated aminophosphonic acid derivatives is a topic of significant interest. rsc.org

Its utility as a building block is demonstrated in various synthetic strategies:

Peptidomimetics: The amino and phosphonic acid groups can be used to incorporate the molecule into peptide chains, creating phosphonopeptides with modified stability and biological activity. The trifluoromethyl group can influence binding affinity and metabolic stability.

Heterocyclic Synthesis: The compound can serve as a precursor for creating novel heterocyclic structures containing both phosphorus and fluorine, which are of interest in medicinal and materials chemistry. mdpi.com

Derivative Libraries: The amino group can be readily derivatized (e.g., acylated, alkylated) to produce a range of compounds for screening in various applications.

The synthesis of derivatives from related fluorinated aminophosphonates highlights the potential of these molecules as versatile starting materials. mdpi.com

| Precursor Class | Synthetic Transformation | Resulting Compound Class | Potential Application |

| Fluorinated α-iminophosphonates | Catalytic enantioselective reduction | Chiral α-aminophosphonates | Chiral Ligands, Bioactive Molecules |

| Fluorinated Imines | Catalytic enantioselective phosphite (B83602) addition | Chiral α-aminophosphonates | Enzyme Inhibitors |

| Diethyl 1-diazo-2,2,2-trifluoroethylphosphonate | Metal-catalyzed carbene transfer | CF₃-substituted cyclic α-aminophosphonates | Complex Scaffolds |

This table illustrates synthetic routes to fluorinated aminophosphonates, indicating the role of related precursors as building blocks for complex molecules. rsc.org

Applications in Asymmetric Catalysis

While the direct use of this compound as a catalyst is not yet widely reported, its structure is highly promising for its development as a chiral ligand in asymmetric catalysis. Chiral ligands are essential for creating enantioenriched compounds from achiral starting materials. organic-chemistry.org The combination of a phosphine (B1218219) group and a chiral amine has been shown to be effective in ligands for reactions like rhodium-catalyzed hydroformylation. researchgate.net

The potential of this compound as a ligand stems from:

Chirality: The presence of a stereocenter is fundamental for inducing enantioselectivity.

Multiple Coordination Sites: The amino and phosphonic acid groups can coordinate to a metal center, forming a stable chelate structure.

Electronic Effects of Fluorine: The highly electronegative trifluoromethyl group can significantly alter the electronic properties of the resulting metal complex. nih.gov This can enhance the catalyst's reactivity and selectivity by creating a more electron-deficient metal center. nih.gov

The incorporation of fluorine into chiral ligands is a known strategy for optimizing catalytic systems, often leading to improved asymmetric induction. nih.gov Research in this area would involve modifying the phosphonic acid to a phosphine and coordinating it with transition metals like rhodium, palladium, or iridium to catalyze a range of asymmetric transformations.

Role in Material Science

The phosphonic acid group is an excellent anchor for binding to various metal oxide surfaces. This property is being exploited in material science for surface functionalization and the creation of novel metal complexes.

This compound can be used to form stable, self-assembled monolayers (SAMs) on surfaces like titanium oxide (TiO₂) and zinc oxide (ZnO). researchgate.netmdpi.commdpi.com This surface modification can precisely control the surface properties of the material.

Improved Biocompatibility: Modifying the surface of titanium implants with phosphonic acids can enhance their interaction with biological tissues and promote bone bonding. researchgate.netnih.gov

Hydrophobicity/Hydrophilicity Control: The trifluoromethyl groups can create a highly hydrophobic (water-repellent) surface, while the amino group can be protonated to increase hydrophilicity. Perfluorinated phosphonic acids have been shown to increase the stability of nanoparticle suspensions. mdpi.com

Further Functionalization: The terminal amino group provides a reactive site for covalently attaching other molecules, such as proteins or fluorescent dyes, to the surface. mdpi.comnih.gov

| Surface | Modifying Agent Class | Observed/Potential Effect | Reference |

| Titanium (Ti) | Phosphonic Acids | Formation of stable monolayers, potential for binding bioactive molecules. | researchgate.netnih.gov |

| Zinc Oxide (ZnO) | Perfluorophosphonic Acids | Increased stability of nanoparticle suspensions against agglomeration. | mdpi.com |

This table summarizes the application of phosphonic acids in modifying different material surfaces.

The ability of aminophosphonates to chelate metal ions also makes them valuable ligands for creating novel coordination complexes. rsc.orgmdpi.com While the title compound contains a phosphonic acid, related structures with phosphinate groups have been synthesized and studied. For instance, a ligand based on 1,4,7-triazacyclononane (B1209588) (TACN) bearing three methylene-(2,2,2-trifluoroethyl)phosphinate arms has been used to form stable complexes with a range of divalent and trivalent transition metal ions, including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Fe³⁺. rsc.orgrsc.org

These fluorinated complexes are being investigated for specialized applications, such as redox-responsive contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), due to the paramagnetic-diamagnetic changeover observed in the cobalt complexes. rsc.orgrsc.org

Design of Targeted Biological Tools for in vitro or Cellular Studies (Non-Therapeutic)

Building on their role as enzyme inhibitors, derivatives of this compound can be designed as highly specific, non-therapeutic tools for biological research. The goal is to create molecules that can interact with a specific biological target, such as a protein, to study its function in a controlled laboratory setting.

The unique properties of the compound can be leveraged for this purpose:

Specificity: The trifluoromethyl group can enhance binding specificity through unique interactions (e.g., fluorous interactions) within an enzyme's active site.

Reporting: As mentioned, the ¹⁹F atom serves as an excellent NMR probe. A molecule could also be functionalized at the amino group with a fluorescent tag or a biotin (B1667282) handle for pull-down assays, allowing for the visualization or isolation of the target protein.

Metabolic Stability: The C-P bond is resistant to enzymatic cleavage, making these tools stable in cellular environments for in vitro studies. nih.gov

By designing molecules that inhibit a specific enzyme without broader physiological effects, researchers can dissect complex cellular processes and validate new targets for future therapeutic development.

Future Directions and Challenges in the Research of 1 Amino 2,2,2 Trifluoroethyl Phosphonic Acid

Advancements in Stereoselective Synthesis Methods

A primary challenge in the development of (1-Amino-2,2,2-trifluoroethyl)phosphonic acid for biological applications is the control of its stereochemistry, as the biological activity of chiral molecules is often dependent on their absolute configuration. mdpi.com Consequently, significant research is directed towards advancing stereoselective synthesis methods. Future progress in this area is expected to focus on refining existing techniques and developing novel catalytic systems that offer high yields and excellent enantiomeric and diastereomeric control.

Key approaches that are subjects of ongoing research include the catalytic enantioselective addition of phosphites to fluorinated imines (a variant of the Pudovik reaction) and the catalytic enantioselective reduction of corresponding α-iminophosphonates. rsc.orgrsc.org The development of more efficient and selective chiral catalysts, such as those based on Cinchona alkaloids or chiral binaphthyl phosphoric acids, is a critical goal. rsc.org Diastereoselective methods, often employing chiral auxiliaries, also represent a valuable strategy for synthesizing optically pure forms of the target compound. researchgate.net The exploration of biocatalytic methods, using enzymes to achieve high stereoselectivity under mild conditions, presents another promising avenue for future synthetic strategies.

Table 1: Overview of Stereoselective Synthesis Strategies

| Method | Description | Key Features |

|---|---|---|

| Catalytic Enantioselective Hydrophosphonylation | Addition of dialkyl phosphites to trifluoromethyl-substituted imines in the presence of a chiral catalyst. rsc.orgnih.gov | Utilizes chiral Lewis acids or Brønsted acids to induce asymmetry. The efficiency depends heavily on catalyst design. |

| Catalytic Enantioselective Reduction | Reduction of a pre-formed trifluoromethylated α-iminophosphonate using a chiral reducing agent or a catalyst. rsc.org | Offers an alternative route where the imine is prepared first, followed by an asymmetric reduction step. |

| Diastereoselective Addition to Chiral Imines | Nucleophilic addition of a phosphite (B83602) to an imine bearing a chiral auxiliary on the nitrogen atom. researchgate.net | The chiral auxiliary directs the approach of the nucleophile, controlling the stereochemistry of the new chiral center. |

| Asymmetric aza-Henry Reaction | The addition of nitroalkanes to trifluoromethylated α-iminophosphonates using a chiral catalyst, such as bifunctional thiourea-alkaloids. nih.gov | Creates two adjacent chiral centers, with the nitro group serving as a synthetic handle for further transformations. |

Exploration of Novel Biochemical Targets and Mechanisms

The structural analogy of α-aminophosphonates to α-amino acids makes them prime candidates for enzyme inhibitors. researchgate.netnih.gov The tetrahedral phosphonate (B1237965) group is an effective mimic of the transition state of peptide bond hydrolysis, targeting enzymes such as proteases (e.g., HIV protease, thrombin) and protein tyrosine phosphatases (PTPs). nih.govnih.gov The presence of the trifluoromethyl group in this compound can significantly modulate its inhibitory activity and selectivity.

Future research will focus on identifying and validating novel biochemical targets for this compound. This involves screening against a wide range of enzymes, particularly those implicated in diseases like cancer, viral infections, and metabolic disorders. nih.govnih.gov For instance, certain protein tyrosine phosphatases, such as PTPN11 (SHP2), are recognized as potential drug targets in oncology, and fluorinated aminophosphonates could be designed as selective inhibitors. nih.gov Elucidating the precise mechanism of inhibition at the molecular level is another critical challenge. This requires detailed kinetic studies and structural biology approaches, such as X-ray co-crystallography of the inhibitor bound to its target enzyme, to understand the specific interactions that drive its potency and selectivity.

Integration into Complex Molecular Architectures

The incorporation of this compound into larger, more complex molecules, particularly peptides, is a key strategy for developing novel therapeutic agents and biochemical probes. nih.gov These resulting molecules, known as phosphonopeptides, can exhibit enhanced stability and unique biological activities. nih.gov The trifluoromethyl group can influence the conformational properties of the peptide backbone and enhance interactions with biological receptors. researchgate.net

A significant challenge lies in the efficient and stereocontrolled synthesis of these complex structures. Standard peptide coupling methods often need to be adapted to accommodate the phosphonic acid moiety. nih.gov Future work will likely focus on developing robust synthetic protocols for incorporating this fluorinated aminophosphonate into peptide sequences, both in solution and on solid phase. scispace.com This includes the optimization of protecting group strategies and the use of specialized coupling reagents. nih.gov The resulting phosphonopeptides can then be explored for a variety of applications, from protease inhibitors to novel biomaterials. nih.govnih.gov

Development of Advanced Analytical Techniques for Characterization

Unambiguous characterization is essential for establishing the structure, purity, and stereochemistry of this compound and its derivatives. The unique combination of fluorine and phosphorus atoms in the molecule makes multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful analytical tool.

Future efforts will concentrate on leveraging advanced NMR techniques for detailed structural elucidation and for studying its interactions in biological systems. researchgate.netnih.gov

³¹P NMR is used to directly observe the phosphorus nucleus, providing information about its chemical environment and coupling to adjacent protons and fluorine atoms. researchgate.nettandfonline.com

¹⁹F NMR is highly sensitive and offers a clear spectroscopic window for studying the trifluoromethyl group, making it an excellent probe for monitoring chemical transformations and binding events. researchgate.netnih.gov

Combining these NMR methods with high-resolution mass spectrometry (MS) for accurate mass determination and X-ray crystallography for definitive stereochemical assignment will remain crucial. researchgate.netnih.gov The development of hyphenated techniques, such as LC-NMR-MS, could further streamline the analysis of complex reaction mixtures and biological samples containing this compound.

Table 2: Key Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| ³¹P NMR | Confirms the presence and chemical environment of the phosphonate group. Shows characteristic couplings (J(P-F), J(P-H)). researchgate.nettandfonline.com |

| ¹⁹F NMR | Provides a highly sensitive signal for the CF₃ group. Useful for purity assessment and studying interactions. researchgate.netnih.gov |

| ¹H NMR | Elucidates the proton environment and stereochemical relationships through coupling constants. |

| ¹³C NMR | Determines the carbon skeleton and shows characteristic C-P and C-F coupling. researchgate.net |

| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation data for structural confirmation. researchgate.net |

| X-ray Crystallography | Determines the precise three-dimensional structure and absolute configuration of crystalline samples. researchgate.net |

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods offer a powerful approach to predict its properties and guide the synthesis of more effective analogs.

Future research will increasingly integrate computational design to accelerate the discovery process. nih.gov

Molecular Docking simulations can be used to predict the binding modes and affinities of the compound with various protein targets, helping to prioritize experimental screening efforts. nih.govnih.gov

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), can elucidate the electronic properties, reactivity, and spectroscopic signatures of the molecule, aiding in the interpretation of experimental data and the prediction of reaction outcomes. nih.govnih.gov

Molecular Dynamics (MD) simulations can provide insights into the conformational behavior of the compound and its complexes with biological macromolecules, offering a dynamic view of molecular interactions.

By using these predictive models, researchers can conduct in silico screening of virtual libraries of derivatives, modifying the core structure to optimize for properties like binding affinity, selectivity, and pharmacokinetic profiles. This computational-driven approach can significantly reduce the time and resources required to develop new agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-amino-2,2,2-trifluoroethyl)phosphonic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of α-aminophosphonic acids typically involves the nucleophilic addition of hypophosphorous acid (H₃PO₂) or its derivatives to imines. For fluorinated analogs like this compound, trifluoroacetaldehyde-derived imines can react with bis(trimethylsilyl) phosphonite under anhydrous conditions. The McKenna procedure (acidic dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis) is effective for final deprotection . Key variables include temperature (optimized at 0–25°C to prevent racemization), solvent polarity (acetonitrile or THF), and catalyst choice (e.g., Lewis acids like ZnCl₂ for regioselectivity). Yields range from 40–70%, with impurities often arising from incomplete silylation or hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/³¹P NMR identifies regioisomers and confirms trifluoroethyl group integrity. ³¹P NMR typically shows a singlet near δ 15–20 ppm for phosphonic acids .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions ([M-H]⁻) and fragmentation patterns. Isotopic peaks (e.g., ³⁵Cl/³⁷Cl) must be ruled out if HCl is used in synthesis .

- Elemental Analysis : Ensures stoichiometric C:H:N:P:F ratios. Deviations >0.3% indicate impurities or hydration .

Q. What are the primary applications of fluorinated aminophosphonic acids in medicinal chemistry?

- Methodological Answer : Fluorinated analogs like this compound act as bioisosteres for phosphate groups, enabling enzyme inhibition (e.g., protease or kinase targets). Key steps:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to active sites (e.g., HIV protease).

- In Vitro Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., HIV-1 protease inhibition using FRET substrates) .

- Metabolic Stability : Assess resistance to phosphatase cleavage via HPLC monitoring of intact compound in serum .

Advanced Research Questions

Q. How do electrostatic interactions between the trifluoroethyl group and phosphonic acid moiety influence proton transport in fuel cell membranes?

- Methodological Answer : Molecular dynamics (MD) simulations reveal that the strong electron-withdrawing trifluoroethyl group enhances proton dissociation (pKa ~1.5–2.5) but reduces mobility due to steric hindrance. Steps:

- Simulation Setup : Use GROMACS with OPLS-AA force field. Model hydrated perfluorosulfonic acid (PFSA) membranes doped with 10–20 wt% fluorinated aminophosphonic acid.

- Transport Analysis : Calculate diffusion coefficients (D) of hydronium ions via mean-squared displacement (MSD) plots. Compare with experimental AC impedance data .

- Contradictions : MD may overestimate D by 1–2 orders of magnitude due to missing quantum tunneling effects .

Q. What experimental strategies resolve contradictions in phosphonic acid residue analysis in organic crops (e.g., distinguishing endogenous vs. fosetyl-Al degradation sources)?

- Methodological Answer :

- Isotopic Labeling : Apply ¹⁸O-labeled fosetyl-Al to plants; residual phosphonic acid with ¹⁸O enrichment confirms fosetyl origin via LC-HRMS .

- Microbial Degradation Studies : Incubate soil with ¹³C-phosphonic acid and track ¹³CO₂ emission (indicative of microbial metabolism vs. abiotic degradation) .

- Statistical Thresholds : Use EU harmonization guidelines (e.g., ≤0.1 mg/kg in fruits) and Grubbs’ test to identify outliers from historical data .

Q. How does the trifluoroethyl group enhance the inhibitory potency of phosphonic acid derivatives against metalloenzymes?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., alkaline phosphatase) to identify F···metal interactions (e.g., F-Zn²⁺ distances <3.0 Å).

- Free Energy Calculations : Use QM/MM (e.g., Gaussian/CHARMM) to compare binding energies of CF₃ vs. CH₃ analogs. The CF₃ group increases ΔG₆bind by ~2–3 kcal/mol due to dipole-metal interactions .

- Kinetic Assays : Measure kᵢₙₕ using stopped-flow spectroscopy; CF₃ analogs show 10x lower Kᵢ values than non-fluorinated counterparts .

Data Contradiction Analysis

Q. Discrepancies in reported pKa values for fluorinated aminophosphonic acids: How to reconcile computational vs. experimental data?

- Resolution Strategy :

- Experimental : Use potentiometric titration in 0.1 M KCl (25°C) with a combined glass/reference electrode. Correct for activity coefficients via Davies equation.

- Computational : Apply COSMO-RS solvation models in ADF software. Discrepancies >0.5 pH units often arise from neglecting counterion effects (e.g., Na⁺ vs. H⁺) in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products